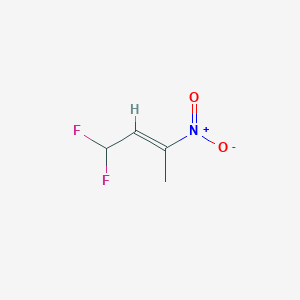

1,1-Difluoro-3-nitrobut-2-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

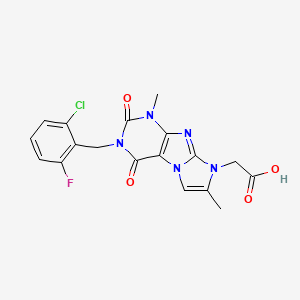

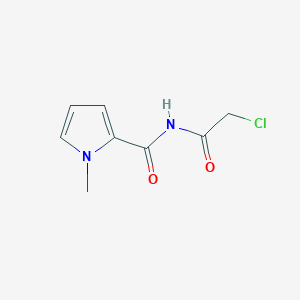

“1,1-Difluoro-3-nitrobut-2-ene” is a chemical compound with the CAS number 2230816-84-7 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C4H5F2NO2 . The InChI code is 1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3/b3-2+ . The molecular weight is 137.09 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of β-(trifluoromethyl)furans and Spiro-gem-dichlorocyclopropanes

1,1-Difluoro-3-nitrobut-2-ene has been utilized in the synthesis of β-(trifluoromethyl)furans from cyclic 1,3-dicarbonyl compounds. This reaction showcases the compound's ability to act as a precursor for synthesizing furans, which are valuable in pharmaceuticals and agrochemicals. Similarly, it has been used to produce spiro-gem-dichlorocyclopropanes when reacted with (E)-1,1,1-trichloro-3-nitrobut-2-ene, demonstrating high diastereoselectivity and good yields. These reactions underline its versatility in generating structurally complex molecules (Barkov, Korotaev, & Sosnovskikh, 2013).

Applications in Lithium Ion Batteries

Another significant application of 1,1-difluoro-1-alkenes, including derivatives of this compound, is in lithium-ion batteries. These compounds have been investigated as electrolyte additives to induce favorable solid electrolyte interphase (SEI) formation, critical for battery performance. 1,1-Difluoro-4-phenylbut-1-ene, a related compound, was shown to form appropriate SEIs on both the cathode and anode, suggesting the potential of this compound derivatives in enhancing the cycle performance of high-charge-voltage lithium-ion batteries (Kubota et al., 2012).

Organocatalysis in Carbocyclization Reactions

Moreover, this compound derivatives have been explored as organocatalysts in Conia-ene carbocyclization of 1,3-dicarbonyl compounds having terminal alkynes. These reactions have led to the synthesis of carbocyclization products in moderate to excellent yields, illustrating the compound's role in facilitating complex organic transformations that are valuable in the development of novel organic compounds (Yang, Lu, Tokunaga, & Shibata, 2012).

Environmental and Energy Technologies

Research on fluorinated olefins like 1,1,2,3,3,4,4-Heptafluorobut-1-ene, closely related to this compound, investigates their spectroscopic, kinetic properties, and potential as materials with low global warming potentials. Such studies are crucial for developing environmentally friendly materials for various applications, including refrigerants and aerosols, highlighting the broader implications of research on this compound and its derivatives in mitigating climate change (Sapkota & Marshall, 2022).

Safety and Hazards

The compound has several hazard statements: H227, H302, H312, H315, H318, H332, H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and do not eat, drink, or smoke when using this product .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-Difluoro-3-nitrobut-2-ene involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,3-Butadiene", "Hydrogen fluoride", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 1,3-Butadiene is reacted with hydrogen fluoride to form 2,3-difluorobutene.", "Step 2: 2,3-difluorobutene is reacted with nitric acid and sulfuric acid to form 2,3-difluoro-3-nitrobutene.", "Step 3: 2,3-difluoro-3-nitrobutene is reacted with sodium nitrite and hydrochloric acid to form 2,3-difluoro-3-nitrobut-2-ene.", "Step 4: The product is purified by washing with sodium bicarbonate and sodium chloride, followed by distillation to obtain pure 1,1-Difluoro-3-nitrobut-2-ene." ] } | |

Número CAS |

2230816-84-7 |

Fórmula molecular |

C4H5F2NO2 |

Peso molecular |

137.08 g/mol |

Nombre IUPAC |

1,1-difluoro-3-nitrobut-2-ene |

InChI |

InChI=1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3 |

Clave InChI |

ZTGQCAPLQKHZKB-UHFFFAOYSA-N |

SMILES |

CC(=CC(F)F)[N+](=O)[O-] |

SMILES canónico |

CC(=CC(F)F)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)

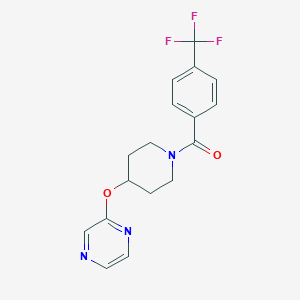

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2645721.png)

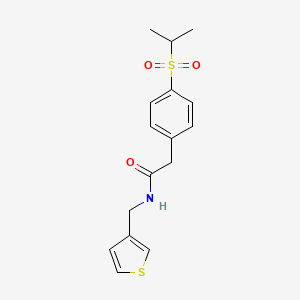

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)

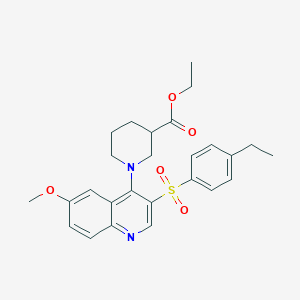

![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)